5-(4-Bromophenyl)thiophene-2-carboxamide
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Overview
Description
5-(4-Bromophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of a bromophenyl group at the 5-position and a carboxamide group at the 2-position of the thiophene ring makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of direct lithiation reactions followed by bromination . The lithiation reactions are carried out at low temperatures (around -78°C) and then gradually brought to room temperature over a period of time, depending on the reactivity of the electrophile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, reaction time, and the use of appropriate solvents and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
N-Bromosuccinimide (NBS): Commonly used for bromination.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophene derivatives .
Scientific Research Applications
5-(4-Bromophenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Bromophenyl)thiophene-2-carboxamide is unique due to the presence of both the bromophenyl and carboxamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
62404-29-9 |
---|---|
Molecular Formula |
C11H8BrNOS |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
LTXXWYCJDYSDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)N)Br |
Origin of Product |
United States |
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